Nortriptyline Hydrochloride

Content Navigation

Nortriptyline Hydrochloride addresses the need for a stable, highly selective NET inhibitor without the variability of amitriptyline metabolism or poor aqueous solubility of the free base. Key differentiators: • 47-fold selectivity for NET over SERT, avoiding serotonergic off-target effects. • Hydrochloride salt solubility ~11 mg/mL in water enables physiological dosing without DMSO. • Reduced muscarinic affinity (Ki 37 nM) minimizes anticholinergic artifacts in behavioral pain models.

CAS Number

Product Name

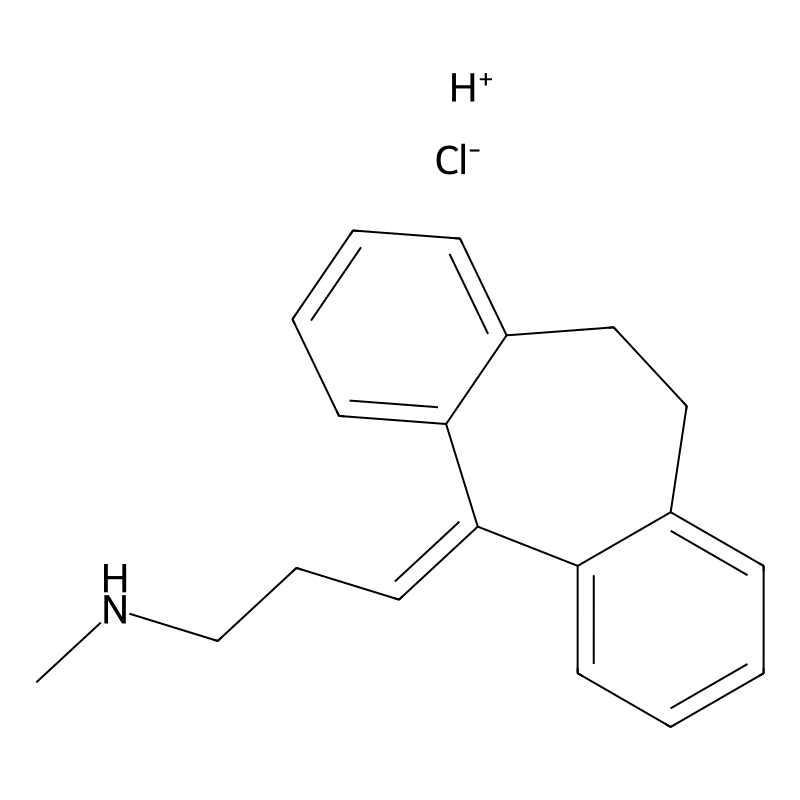

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Nortriptyline Hydrochloride (CAS: 894-71-3) is a secondary amine tricyclic antidepressant (TCA) and the primary active N-demethylated metabolite of amitriptyline. As a highly potent norepinephrine transporter (NET) inhibitor, it is a critical reference standard and active pharmaceutical ingredient in neuropharmacology and pain management research. Procuring the hydrochloride salt ensures a stable, highly pure crystalline solid that overcomes the poor aqueous solubility of the free base, making it a highly reliable form for reproducible formulation in physiological buffers and solid-state drug development [1].

Research Fit

- Noradrenergic transporter (NET) pathway study context

- CYP2D6 probe substrate for pharmacogenomic research

- USP-grade reference standard selection

Generic substitution with the parent compound, amitriptyline, fundamentally alters experimental outcomes due to amitriptyline's dual SERT/NET inhibition and significantly higher affinity for off-target muscarinic and histaminergic receptors. Procuring amitriptyline instead of nortriptyline requires hepatic N-demethylation to yield the active nortriptyline metabolite, introducing metabolic variability in in vivo models[1]. Furthermore, attempting to utilize nortriptyline free base instead of the hydrochloride salt severely restricts aqueous processability, necessitating organic solvents that can confound cellular assays and alter pharmacokinetic absorption profiles [2].

Substitution Risk

Divergent Monoamine Transporter Selectivity vs. Amitriptyline

Nortriptyline hydrochloride functions as a highly selective inhibitor of the norepinephrine transporter (NET) with a Ki of 3.4 nM, while exhibiting much lower affinity for the serotonin transporter (SERT) with a Ki of 161 nM. In stark contrast, its parent compound amitriptyline acts as a dual inhibitor, favoring SERT (Ki = 3.45 nM) over NET (Ki = 13.3 nM) [REFS-1, REFS-2].

| Evidence Dimension | NET vs. SERT Inhibition (Ki) |

| Target Compound Data | Nortriptyline: NET Ki = 3.4 nM, SERT Ki = 161 nM |

| Comparator Or Baseline | Amitriptyline: SERT Ki = 3.45 nM, NET Ki = 13.3 nM |

| Quantified Difference | Nortriptyline is ~47-fold selective for NET over SERT, whereas amitriptyline is ~3.8-fold selective for SERT over NET. |

| Conditions | In vitro radioligand binding assays |

Procuring nortriptyline allows researchers to isolate noradrenergic mechanisms without the confounding serotonergic activity inherent to amitriptyline.

Reduced Anticholinergic Interference in Assays

A major limitation of tertiary amine TCAs is their strong anticholinergic activity, which can confound behavioral and physiological data. Nortriptyline exhibits a significantly reduced affinity for muscarinic receptors (Ki = 37 nM) compared to amitriptyline (Ki = 18 nM) [1].

| Evidence Dimension | Muscarinic Receptor Affinity (Ki) |

| Target Compound Data | Nortriptyline Ki = 37 nM |

| Comparator Or Baseline | Amitriptyline Ki = 18 nM |

| Quantified Difference | Nortriptyline has approximately half the anticholinergic potency (higher Ki) of amitriptyline. |

| Conditions | Receptor binding affinity profiling |

Minimizes off-target anticholinergic side effects in in vivo models, yielding cleaner pharmacological data.

Enhanced Aqueous Solubility via Hydrochloride Salt

The free base form of nortriptyline is practically insoluble in water, complicating the preparation of dosing solutions. The hydrochloride salt of nortriptyline overcomes this barrier, providing an aqueous solubility of approximately 1 in 90 (roughly 11 mg/mL) [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Nortriptyline HCl: Soluble 1 in 90 parts water (~11 mg/mL) |

| Comparator Or Baseline | Nortriptyline Free Base: Practically insoluble in water |

| Quantified Difference | The HCl salt enables direct aqueous dissolution at >10 mg/mL without organic co-solvents. |

| Conditions | Standard USP solubility testing at ambient temperature |

Critical for the direct preparation of physiological buffers and intravenous or oral dosing formulations without relying on DMSO or ethanol.

High Thermal Stability for Solid-State Manufacturing

Nortriptyline hydrochloride exhibits a high and well-defined melting point of 216–220 °C. This robust thermal profile indicates excellent solid-state stability, making it highly compatible with high-temperature pharmaceutical processing techniques.

| Evidence Dimension | Melting Point |

| Target Compound Data | 216 - 220 °C |

| Comparator Or Baseline | Standard processing threshold (typically >150 °C for hot-melt extrusion) |

| Quantified Difference | Exceeds standard thermal degradation thresholds for common pharmaceutical manufacturing processes. |

| Conditions | Standard melting point determination |

Ensures the active pharmaceutical ingredient remains stable during aggressive formulation processes like hot-melt extrusion or prolonged high-temperature storage.

Selective Noradrenergic In Vivo Profiling

Because nortriptyline possesses a 47-fold selectivity for NET over SERT, it is a highly targeted procurement choice for in vivo models requiring isolated norepinephrine reuptake inhibition. Unlike amitriptyline, it avoids confounding serotonergic pathway activation, making it highly suitable for precise neuropharmacological mapping .

Neuropathic Pain Model Development

Nortriptyline hydrochloride is heavily utilized in chronic and neuropathic pain research. Its reduced muscarinic receptor affinity (Ki = 37 nM) compared to tertiary amine TCAs ensures that analgesic efficacy can be evaluated with fewer anticholinergic behavioral artifacts, such as sedation or altered motor function [1].

Aqueous Dosing and Buffer Formulation

The hydrochloride salt's solubility of ~11 mg/mL in water allows for the seamless preparation of physiological dosing solutions. This eliminates the need for organic co-solvents like DMSO, which can cause cellular toxicity in in vitro assays or alter absorption kinetics in pharmacokinetic studies[2].

Active Metabolite Reference Standardization

In pharmacokinetic and toxicological screening, nortriptyline hydrochloride serves as a critical reference standard for quantifying the primary active N-demethylated metabolite of amitriptyline. Using it directly bypasses hepatic metabolism variables, ensuring precise calibration in mass spectrometry and HPLC workflows [3].

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;

H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Nortriptyline is indicated for use in the treatment of depression (FDA-approved). Nortriptyline is not FDA approved for use in children.

Livertox Summary

Drug Classes

Antidepressant Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Nortriptyline is included in the database.

Nortriptyline hydrochloride is indicated for the relief of symptoms of depression. Endogenous depressions are more likely to be alleviated than are other depressive states. /Included in US product label/

Tricyclic antidepressants have been used for the treatment of attention deficit hyperactivity disorder (ADHD). /Tricyclic antidepressant; NOT included in US product label/

For more Therapeutic Uses (Complete) data for NORTRIPTYLINE (13 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

The mechanism of adverse imipramine-induced reactions ... was investigated by precipitating such reactions in rats with three injections (ip) of imipramine (5-40 mg/kg) at 24, 5, and 1 hr before testing, and comparing their occurrence with comparable treatments using specific noradrenergic and serotonergic reuptake inhibitors (nortriptyline (10 or 30 mg/kg, ip), citalopram (0.5-5.0 mg/kg, ip)). This initial study indicated that these reactions were mediated by imipramine's noradrenergic effects.

The effect of equal-dose regimens of amitriptyline and nortriptyline on the concn of serotonin, dopamine and major acidic metabolites was compared in 5 distinct brain regions as a function of inbred mouse strain. Amitriptyline incr to a greater extent the regional brain serotonin levels in the albino BALB/c mouse than did nortriptyline. Both drugs incr serotonin levels but decr cerebral 5-hydroxyindoleacetic acid levels in some distinct brain regions of the black C57BL/6 mouse strain. The results suggest a strain-dependent differential incr in brain serotonin turnover in specific mouse strain brain regions which may account for the greater incidence of amitriptyline-induced sedation and seizures. The BALB/c mouse was also found to be more sensitive than the C57BL/6 strain to the action of both drugs on dopamine and major acidic metabolites with amitriptyline showing more regional brain potency than nortriptyline. The data suggest an incr in dopamine turnover particularly in brain areas assoc with motor function and posture which may account for tricyclic antidepressant-induced extrapyramidal disorders. The results also indicate that the C57BL/6 mouse strain may be of experimental value for studying the mechanism underlying tricyclic-induced adverse reactions relevant to sedation and movement disorders as a function of genetic predisposition.

Neuropathic pain is pain arising as a direct consequence of a lesion or disease affecting the somatosensory system. It is usually chronic and challenging to treat. Some antidepressants are first-line pharmacological treatments for neuropathic pain. The noradrenaline that is recruited by the action of the antidepressants on reuptake transporters has been proposed to act through beta2-adrenoceptors (beta2-ARs) to lead to the observed therapeutic effect. However, the complex downstream mechanism mediating this action remained to be identified. In this study, we demonstrate in a mouse model of neuropathic pain that an antidepressant's effect on neuropathic allodynia involves the peripheral nervous system and the inhibition of cytokine tumor necrosis factor a (TNFa) production. The antiallodynic action of nortriptyline is indeed lost after peripheral sympathectomy, but not after lesion of central descending noradrenergic pathways. More particularly, we report that antidepressant-recruited noradrenaline acts, within dorsal root ganglia, on beta2-ARs expressed by non-neuronal satellite cells. This stimulation of beta2-ARs decreases the neuropathy-induced production of membrane-bound TNFa, resulting in relief of neuropathic allodynia. This indirect anti-TNFa action was observed with the tricyclic antidepressant nortriptyline, the selective serotonin and noradrenaline reuptake inhibitor venlafaxine and the beta2-AR agonist terbutaline. Our data revealed an original therapeutic mechanism that may open novel research avenues for the management of painful peripheral neuropathies.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Nortriptyline and its metabolites are mainly excreted in the urine, where only small amounts (2%) of the total drug is recovered as unchanged parent compound. Approximately one-third of a single orally administered dose is excreted in urine within 24 hours. Small amounts are excreted in feces via biliary elimination.

The apparent volume of distribution (Vd)β, estimated after intravenous administration is 1633 ± 268 L within the range of 1460 to 2030 (21 ± 4 L/kg). Nortriptyline crosses the placenta and is found in the breast milk. It distributes to the heart, lungs, brain, and the liver.

The average plasma clearance of nortriptyline in a study of healthy volunteers was 54 L/h. The average systemic clearance of nortriptyline is 30.6 ± 6.9 L / h, within the range of 18.6 to 39.6 L/hour.

/MILK/ Nortriptyline is distributed into milk. Nortriptyline concentrations in milk appear to be similar to or slightly greater than those present in maternal serum.

Peak plasma concentrations occur within 7-8.5 hours after oral administration. Optimal response to the drug appears to be associated with plasma concentrations of 50-150 ng/mL.

The clinical pharmacokinetics of amitriptyline were studied in four volunteers after the oral administration of 75 mg. Peak amitriptyline plasma concentrations ranged from 10.8 to 43.7 ng/mL. The disappearance was biphasic and followed first-order kinetics. The mean elimination half-life was 36.1 hours. The mean estimated first-pass metabolism of amitriptyline was 60 per cent. Significant quantities of the metabolite, nortriptyline, were produced although peak concentrations ranged from only 5.9 to 12.3 ng/mL.

Although tricyclic antidepressants (TCAs) have gained wide acceptance for use in the treatment of depression in pregnant women, their pharmacokinetics during pregnancy have been poorly characterized. The aim of the present study was to investigate the transplacental transfer of amitriptyline (AMI) and its main active metabolite nortriptyline (NOR) in isolated perfused human placenta. Nine term human placentae were obtained immediately after delivery with maternal consent and a 2-h non-recirculating perfusion of a single placental cotyledon was performed. AMI (200 ng/ml) and NOR (150 ng/ml), with antipyrine as a reference compound, were added to the maternal reservoir and their appearance to the fetal circulation was followed for 2 h. AMI and NOR concentrations were measured by high performance liquid chromatography (HPLC) and antipyrine concentrations spectrophotometrically. The mean (SD) transplacental transfers (TPT(SS)%) for AMI and NOR were 8.2 (2.3)% and 6.5 (1.8)%, respectively, calculated as the ratio between the steady-state concentrations in fetal venous and maternal arterial sides. The TPTs of AMI and NOR were 81% and 62% of the freely diffusable antipyrine. The absolute fraction of the dose that crossed the placenta (TPT(A)) was moderately, but significantly higher for AMI (7.7%) than for NOR (5.7%) (P=0.037). In all perfusions, steady state at the fetal side was reached by 30 min for AMI and by 50 min for NOR in the fetal side. The viability of the placentae was retained during the 2-h perfusion, as evidenced by unchanged pH of the perfusate and by stable perfusion pressures in fetal artery and stable antipyrine transfer. Both AMI and NOR cross the human placenta. However, the fetal exposure with NOR may be somewhat smaller compared with AMI, probably due to the higher lipophilicity of AMI.

Metabolism Metabolites

Associated Chemicals

Wikipedia

FDA Medication Guides

NORTRIPTYLINE HYDROCHLORIDE

SOLUTION;ORAL

CAPSULE;ORAL

SPECGX LLC

07/28/2014

04/09/2019

Drug Warnings

The pupillary dilation that occurs following use of many antidepressant drugs including nortriptyline hydrochloride may trigger an angle-closure attack in a patient with anatomically narrow angles who does not have a patent iridectomy.

... They should be used with caution in patients with urinary retention, glaucoma, diabetes, impaired liver function, asthma, and a history of convulsive seizures. / Tricyclic antidepressants/

... Many patients who take tricyclics and/or antipsychotic medications have a high risk for suicide. The margin of safety for antipsychotics is relatively high. For tricyclics, the margin is much less favorable. A rule of thumb is that the quantity of tricyclic antidepressants dispensed should be limited to a one week supply. /Tricyclic Antidepressants/

For more Drug Warnings (Complete) data for NORTRIPTYLINE (32 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of nortriptyline ranges from 16 to more than 90 hours.

The clinical pharmacokinetics of amitriptyline were studied in four volunteers after the oral administration of 75 mg. ... The mean elimination half-life was 36.1 hours. ...

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate and nitric acid (Chloride test)

Analyte: nortriptyline hydrochloride; matrix: chemical purity; procedure: reaction with acetic acid and mercuric acetate; potentiometric titration with perchloric acid

For more Analytic Laboratory Methods (Complete) data for NORTRIPTYLINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

High pressure liquid chromatographic procedure /is/ reported for determination of amitriptyline and nortriptyline. Separations and quantitations were carried out at ambient temp using a silica column with a variable wavelength UV detector. Analysis performed on 0.25 mL serum.

A sensitive, selective and rapid reverse-phase HPLC method was developed for the simultaneous analysis of imipramine, desipramine, amitriptyline and nortriptyline in human plasma. the procedure consisted of extracting the drugs and the internal standard (clomipramine) from 1 ml plasma with hexane:isoamyl alcohol (99:1, v:v) in alkaline medium. A newly marketed column, LiChrospher 60 RP-select B (dp 5 um) of Merck was employed. The mobile phase, consisting of acetonitrile:0.25 N sodium acetate buffer at pH 5.5 (50:50, v:v), was delivered at a flow rate of 1.0 ml/min, and detection at 254 nm.

A sensitive capillary GC method with ECD is described for the determination of plasma concn of nortriptyline hydrochloride and its metabolite, 10-hydroxynortriptyline, in humans.

For more Clinical Laboratory Methods (Complete) data for NORTRIPTYLINE (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Keep in a dry place. /Nortriptyline hydrochloride/

Interactions

A case of significant hypoglycemia has been reported in a type II diabetic patient maintained on chlorpropamide (250 mg/day), after the addition of nortriptyline (125 mg/day).

Using data from a therapeutic drug monitoring database, kinetic interactions between the neuroleptics zuclopenthixol and perphenazine and tricyclic antidepressives were studied. Out of 290 patients monitored for amitriptyline and 611 patients monitored for nortriptyline, 77 patients were comedicated with perphenazine and 50 patients with zuclopenthixol. Comedication with perphenazine incr the median steady-state serum concn to daily dose ratio (C/D) of nortriptyline by 30-45%, whereas the median C/D of amitriptyline was unaffected. On the contrary, median C/D values of nortriptyline and amitriptyline were not significantly influenced by comedication with zuclopenthixol.

Two cases are described in which a 33-yr-old woman and a 36-yr-old man developed adverse effects resulting from an interaction between valproic acid (valproate) and nortriptyline. The first patient was taking 25 mg/day nortriptyline and within 1 wk of the addition of valproic acid in doses up to 1000 mg/day, she developed marked tremulousness of her hands and fingers. The plasma level of nortriptyline was 393 ng/mL and that of valproic acid was 105 mg/L. Both drugs were stopped and tremulousness subsided over the next 2 days. The second patient was receiving 75 mg/day nortriptyline and up to 1250 mg/day valproic acid. A plasma level of nortriptyline was 345 ng/mL. The nortriptyline dosage was titrated down to 25 mg/day and a subsequent drug level was 82 ng/mL. Thioridazine and loxapine were given concomitantly.

For more Interactions (Complete) data for NORTRIPTYLINE (31 total), please visit the HSDB record page.

Stability Shelf Life

2: Macaluso M, Preskorn SH. CYP 2D6 PM status and antidepressant response to nortriptyline and venlafaxine: is it more than just drug metabolism? J Clin Psychopharmacol. 2011 Apr;31(2):143-5. doi: 10.1097/JCP.0b013e318212d7cb. Review. PubMed PMID: 21346604.

3: Dhippayom T, Chaiyakunapruk N, Jongchansittho T. Safety of nortriptyline at equivalent therapeutic doses for smoking cessation: a systematic review and meta-analysis. Drug Saf. 2011 Mar 1;34(3):199-210. doi: 10.2165/11585950-000000000-00000. Review. PubMed PMID: 21332244.

4: Hughes JR, Stead LF, Lancaster T. Nortriptyline for smoking cessation: a review. Nicotine Tob Res. 2005 Aug;7(4):491-9. Review. PubMed PMID: 16085520.

5: Kragh-Søorensen P, Hansen CE, Baastrup PC. Relationship between antidepressant effect and plasma level of nortriptyline. Clinical studies. Pharmakopsychiatr Neuropsychopharmakol. 1976 Jan;9(1):27-32. Review. PubMed PMID: 790409.

6: Wagena EJ, Knipschild P, Zeegers MP. Should nortriptyline be used as a first-line aid to help smokers quit? Results from a systematic review and meta-analysis. Addiction. 2005 Mar;100(3):317-26. Review. PubMed PMID: 15733245.

7: Breyer-Pfaff U. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. Drug Metab Rev. 2004 Oct;36(3-4):723-46. Review. PubMed PMID: 15554244.

8: Yasuda K. [Tricyclic antidepressants (imipramine, desipramine, amitriptyline, nortriptyline)]. Nihon Rinsho. 1995 Feb;53 Su Pt 1:934-7. Review. Japanese. PubMed PMID: 8753592.

9: Nordin C, Bertilsson L. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. Clin Pharmacokinet. 1995 Jan;28(1):26-40. Review. PubMed PMID: 7712660.

10: Rubin EH, Biggs JT, Preskorn SH. Nortriptyline pharmacokinetics and plasma levels: implications for clinical practice. J Clin Psychiatry. 1985 Oct;46(10):418-24. Review. PubMed PMID: 3900052.

11: Bonaccorsi A, Garattini S. Cardiac effects of nortriptyline and other tricyclic antidepressant drugs. Gen Pharmacol. 1978;9(2):81-4. Review. PubMed PMID: 350699.

Explore Compound Types